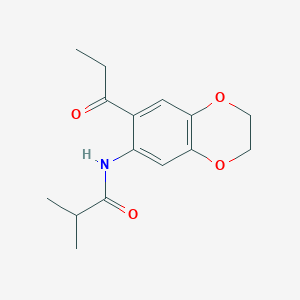

2-氨基-N-(2,6-二甲基苯基)-4-苯基-1,3-噻唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds structurally similar to 2-amino-N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide, often involves chemoselective thionation-cyclization reactions. Kumar et al. (2013) describe an efficient route to synthesize 2,4,5-trisubstituted thiazoles using Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides, which can be applied to the synthesis of our compound of interest (Kumar, Parameshwarappa, & Ila, 2013).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by their stability and unique bonding patterns. Prabhuswamy et al. (2016) provide insights into the crystal structure analysis of thiazole compounds, which could be extrapolated to understand the molecular structure of 2-amino-N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide, highlighting the importance of N-H...O and C-H...O hydrogen bond interactions in stabilizing the crystal structure (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Chemical Reactions and Properties

Thiazole derivatives participate in a variety of chemical reactions, offering a pathway to synthesize a wide range of compounds. The study by Lombardo et al. (2004) on the discovery of dual Src/Abl kinase inhibitors showcases the potential chemical reactivity of thiazole carboxamides in medicinal chemistry (Lombardo et al., 2004).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their application in material science and drug development. The synthesis and characterization of novel polyimides derived from thiazole-containing diamines by Zhao et al. (2007) provide valuable data on the thermal stability and mechanical properties of thiazole-based polymers (Zhao, Li, Zhang, Shao, & Wang, 2007).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including reactivity, stability under various conditions, and interactions with other molecules, are essential for their application in chemical syntheses and as potential pharmaceuticals. The work by Dovlatyan et al. (2004) on the acylation of thiazole-2-carboxylic acid derivatives reveals insights into the chemical reactivity and potential functionalization of thiazole compounds (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).

科学研究应用

合成方法

包括类似于 2-氨基-N-(2,6-二甲基苯基)-4-苯基-1,3-噻唑-5-甲酰胺 的噻唑衍生物在内的噻唑衍生物是使用由劳森试剂介导的高官能烯胺的化学选择性硫化环化合成的。这种方法能够将酯、N-取代的甲酰胺或肽等多种官能团引入噻唑结构,为合成复杂的噻唑衍生物提供了一种通用的方法 (Kumar、Parameshwarappa 和 Ila,2013)。

生物活性

对噻唑衍生物的研究在生物应用中显示出有希望的结果。例如,一些噻唑化合物已与硒合成以产生新型偶氮噻唑分散染料。这些化合物表现出显着的抗氧化、抗肿瘤和抗菌活性,表明它们具有开发成用于各种生命应用的无菌且具有生物活性的织物的潜力 (Khalifa 等,2015)。

抗癌活性

特别关注的是噻唑衍生物的抗癌活性。一项研究发现,某些 2-苯基-4-三氟甲基噻唑-5-甲酰胺衍生物对几种癌细胞系表现出显着的抗癌活性,最有效的化合物显示出 48% 的活性率。这表明对噻唑结构的修饰可以显着影响其生物活性,为开发新的抗癌剂提供了一条途径 (Cai 等,2016)。

属性

IUPAC Name |

2-amino-N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-11-7-6-8-12(2)14(11)20-17(22)16-15(21-18(19)23-16)13-9-4-3-5-10-13/h3-10H,1-2H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAXXDLHKXJSPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=C(S2)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5599459.png)

![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine](/img/structure/B5599460.png)

![methyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5599464.png)

![3-methyl-1-(1-piperidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5599472.png)

![4-{[(2-bromophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5599486.png)

![2,6-dimethyl-N'-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5599492.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(3-thienylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5599505.png)

![N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide](/img/structure/B5599514.png)

![4-chloro-N'-({5-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B5599530.png)

![ethyl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B5599553.png)

![3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5599557.png)